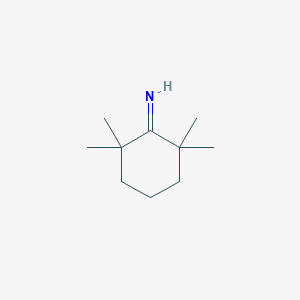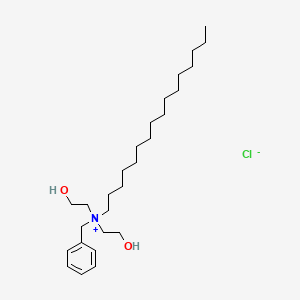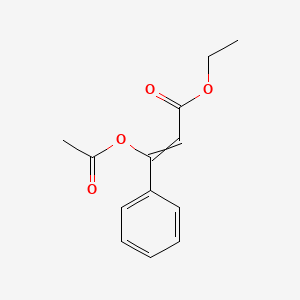
1,2-Oxathiolane, 3-phenyl-, 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Oxathiolane, 3-phenyl-, 2-oxide: is a heterocyclic compound that contains sulfur and oxygen atoms in its ring structure This compound is part of the oxathiolane family, which is known for its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxathiolane, 3-phenyl-, 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted epoxide with sulfur dioxide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Oxathiolane, 3-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents based on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring. These products can have different chemical and physical properties, making them useful in various applications.
科学研究应用
1,2-Oxathiolane, 3-phenyl-, 2-oxide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological processes involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2-Oxathiolane, 3-phenyl-, 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .
相似化合物的比较
Similar Compounds
1,2-Oxathiolane, 2-oxide: Lacks the phenyl group, resulting in different reactivity and applications.
1,3-Oxathiolane: Has a different ring structure, leading to variations in chemical properties and uses.
1,2-Thiazolidine: Contains a nitrogen atom in place of oxygen, affecting its reactivity and biological activity.
Uniqueness
1,2-Oxathiolane, 3-phenyl-, 2-oxide is unique due to the presence of both sulfur and oxygen in its ring structure, along with the phenyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and other fields .
属性
IUPAC Name |
3-phenyloxathiolane 2-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCNLHQAFKGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486402 |
Source


|
| Record name | 1,2-Oxathiolane, 3-phenyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63157-86-8 |
Source


|
| Record name | 1,2-Oxathiolane, 3-phenyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)

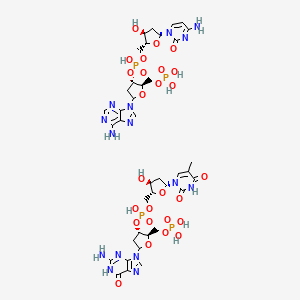
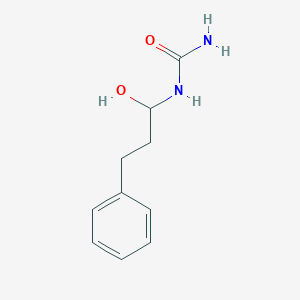
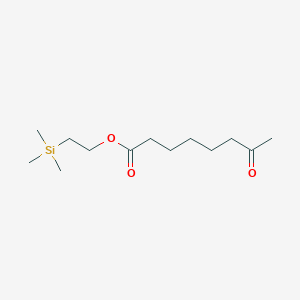
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
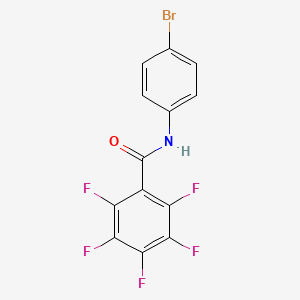
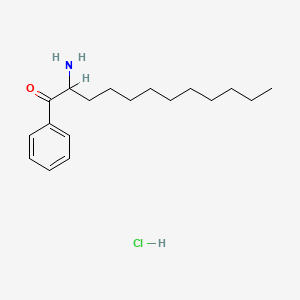
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
